2-(1,1-Difluoroethyl)piperazine

Description

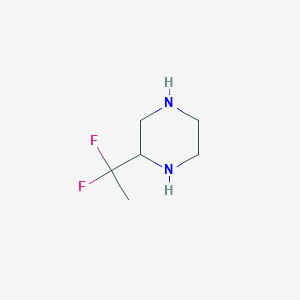

2-(1,1-Difluoroethyl)piperazine is a piperazine derivative featuring a difluoroethyl substituent at the 2-position of the piperazine ring. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in modulating pharmacokinetic and pharmacodynamic properties. The 1,1-difluoroethyl group introduces electronegative and steric effects, which can enhance metabolic stability and influence receptor binding compared to non-fluorinated analogs.

Properties

CAS No. |

111781-50-1 |

|---|---|

Molecular Formula |

C6H12F2N2 |

Molecular Weight |

150.17 g/mol |

IUPAC Name |

2-(1,1-difluoroethyl)piperazine |

InChI |

InChI=1S/C6H12F2N2/c1-6(7,8)5-4-9-2-3-10-5/h5,9-10H,2-4H2,1H3 |

InChI Key |

NDQXSRKVNSUVEW-UHFFFAOYSA-N |

SMILES |

CC(C1CNCCN1)(F)F |

Canonical SMILES |

CC(C1CNCCN1)(F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Piperazine derivatives are highly tunable scaffolds; substituents at the 1-, 2-, or 4-positions critically define their biological and physicochemical profiles. Below is a comparative analysis of 2-(1,1-Difluoroethyl)piperazine with key analogs:

Structural and Physicochemical Properties

Key Observations :

- Fluorine Substitution : Fluorinated groups (e.g., 2-fluorobenzyl, trifluoromethyl) improve metabolic stability and binding affinity to targets like dopamine transporters (DAT) or serotonin receptors . The difluoroethyl group in this compound likely offers similar advantages.

Pharmacological Activity

- Dopamine Transporter (DAT) Binding: GBR 12909 (1-[bis(4-fluorophenyl)methoxy]ethyl-4-(3-phenylpropyl)piperazine): High DAT affinity (IC₅₀ = 1.4–8.2 nM) with selectivity over serotonin transporters (SERT) . this compound: Fluorine atoms may enhance DAT binding via hydrophobic interactions, but empirical studies are needed.

Antidiabetic Activity :

- Environmental Reactivity: Piperazine moieties in fluoroquinolones undergo MnO₂-mediated oxidation at the N1 atom, leading to dealkylation/hydroxylation . Fluorinated derivatives like this compound may exhibit slower degradation due to fluorine’s stabilizing effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.